2-(Trifluorometil)anilina

Descripción general

Descripción

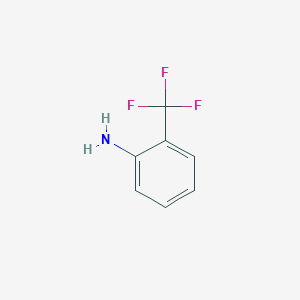

2-(Trifluoromethyl)aniline is a trifluoromethyl- and amine-substituted aromatic compound . It appears as a colorless liquid with a fishlike odor . It is insoluble in water and denser than water . Contact may irritate skin, eyes, and mucous membranes . It is used to make other chemicals .

Synthesis Analysis

2-(Trifluoromethyl)aniline can be synthesized through multi-step reactions . For instance, substituted aniline can be cyclized to 4-hydroxy quinoline 1, which is then transformed to 4-chloro-2,8-bis (trifluoromethyl)quinoline 2 .

Molecular Structure Analysis

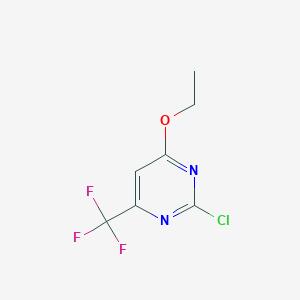

The molecular formula of 2-(Trifluoromethyl)aniline is C7H6F3N . Its molecular weight is 161.12 . The SMILES string representation is Nc1ccccc1C(F)(F)F .

Chemical Reactions Analysis

Amines are chemical bases. They neutralize acids to form salts plus water . These acid-base reactions are exothermic . Flammable gaseous hydrogen is generated by amines in combination with strong reducing agents, such as hydrides .

Physical And Chemical Properties Analysis

2-(Trifluoromethyl)aniline has a boiling point of 170-173 °C and a melting point of 34 °C . Its density is 1.282 g/mL at 25 °C . The refractive index n20/D is 1.481 .

Aplicaciones Científicas De Investigación

Síntesis Farmacéutica

La 2-(Trifluorometil)anilina es un intermedio valioso en la síntesis de diversos compuestos farmacéuticos. Su grupo trifluorometilo es una unidad común en la química medicinal debido a sus propiedades lipofílicas y bioisostéricas, que pueden mejorar la estabilidad metabólica de los fármacos . Por ejemplo, se utiliza en la síntesis de analgésicos, antibacterianos, antifúngicos y agentes antiinflamatorios .

Fabricación de Tintes

En la industria tintorera, la this compound sirve como precursor para la síntesis de tintes complejos. Su capacidad de sufrir diversas reacciones químicas la hace adecuada para la creación de tintes de triarilmetano, que se utilizan por sus colores brillantes y alta resistencia tintórea .

Síntesis Orgánica

Este compuesto se utiliza con frecuencia en la síntesis orgánica, particularmente en la construcción de moléculas complejas. Puede actuar como bloque de construcción para compuestos heterocíclicos, que son prevalentes en muchos materiales orgánicos y farmacéuticos . Su reactividad permite la creación de diversas estructuras moleculares esenciales para aplicaciones industriales.

Análisis Espectroscópico

La this compound se utiliza en estudios espectroscópicos debido a su estructura electrónica distinta. A menudo se utiliza en espectroscopia infrarroja de transformada de Fourier (FTIR) para identificar grupos funcionales y estudiar las interacciones de los compuestos . El grupo trifluorometilo influye significativamente en los modos vibracionales observados en espectroscopia.

Análisis de Estructura Electrónica

Los investigadores utilizan la this compound para analizar las estructuras electrónicas e interacciones moleculares. Los estudios a menudo se centran en cómo el grupo trifluorometilo afecta los enlaces de hidrógeno y las interacciones de apilamiento π–π aromático, que son cruciales para comprender el comportamiento molecular.

Aplicaciones Industriales

En un contexto industrial, la this compound es un reactivo versátil. Está involucrada en la síntesis de agroquímicos, polímeros y materiales avanzados. Su incorporación a los compuestos puede mejorar las propiedades físicas, como la estabilidad térmica y la resistencia química, lo que la hace valiosa en la ciencia de los materiales .

Mecanismo De Acción

Target of Action

2-(Trifluoromethyl)aniline is a trifluoromethyl- and amine-substituted aromatic compound Amines, in general, are known to be chemical bases that neutralize acids to form salts plus water .

Mode of Action

It is known that amines, such as 2-(trifluoromethyl)aniline, neutralize acids to form salts plus water . These acid-base reactions are exothermic, meaning they release heat .

Biochemical Pathways

It is known that amines can participate in a variety of biochemical reactions, including acid-base reactions .

Result of Action

It is known that amines can participate in a variety of chemical reactions, including acid-base reactions .

Safety and Hazards

2-(Trifluoromethyl)aniline is considered hazardous . It may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may also cause damage to organs through prolonged or repeated exposure . It is combustible and may produce irritating, corrosive, and/or toxic gases when on fire .

Direcciones Futuras

2-(Trifluoromethyl)aniline is a useful compound in the synthesis of various derivatives . It is also used in the study of the impact of the trifluoromethyl group on molecular interaction and structure. Future research may focus on expanding its applications and improving the efficiency of its synthesis.

Análisis Bioquímico

Biochemical Properties

2-(Trifluoromethyl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to act as a substrate for certain cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins . Additionally, 2-(Trifluoromethyl)aniline can form hydrogen bonds with amino acid residues, affecting the enzyme’s conformation and activity.

Cellular Effects

The effects of 2-(Trifluoromethyl)aniline on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). The compound can induce oxidative stress, leading to the activation of signaling cascades such as the MAPK pathway . This, in turn, affects gene expression and cellular metabolism. In some cell types, 2-(Trifluoromethyl)aniline has been reported to cause apoptosis through the activation of caspases, highlighting its potential cytotoxic effects .

Molecular Mechanism

At the molecular level, 2-(Trifluoromethyl)aniline exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating them. For example, its interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may covalently modify the enzyme or other cellular macromolecules . Additionally, 2-(Trifluoromethyl)aniline can influence gene expression by interacting with transcription factors or epigenetic modifiers, thereby altering the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Trifluoromethyl)aniline can change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term exposure to 2-(Trifluoromethyl)aniline in in vitro studies has shown that it can lead to sustained oxidative stress and chronic inflammation in cells . In vivo studies have also indicated potential long-term effects on organ function, particularly in the liver and kidneys .

Dosage Effects in Animal Models

The effects of 2-(Trifluoromethyl)aniline vary with dosage in animal models. At low doses, the compound may have minimal or no observable effects. At higher doses, it can cause significant toxicity, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level leads to a sudden increase in adverse effects. Chronic exposure to high doses of 2-(Trifluoromethyl)aniline can also result in carcinogenic effects in some animal models .

Metabolic Pathways

2-(Trifluoromethyl)aniline is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can undergo further conjugation reactions, such as glucuronidation or sulfation, facilitating their excretion from the body . The compound’s metabolism can also affect metabolic flux, altering the levels of various metabolites in the cell .

Transport and Distribution

Within cells and tissues, 2-(Trifluoromethyl)aniline is transported and distributed through passive diffusion and active transport mechanisms . It can interact with specific transporters, such as organic anion transporters, which facilitate its uptake into cells . The compound’s lipophilicity allows it to accumulate in lipid-rich tissues, affecting its localization and potential toxicity .

Subcellular Localization

The subcellular localization of 2-(Trifluoromethyl)aniline is influenced by its chemical properties. It can localize to various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . The compound’s interaction with specific targeting signals or post-translational modifications can direct it to these compartments, where it exerts its biochemical effects .

Propiedades

IUPAC Name |

2-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N/c8-7(9,10)5-3-1-2-4-6(5)11/h1-4H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBLXCTYLWZJBKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3N | |

| Record name | 2-TRIFLUOROMETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4704 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7058961 | |

| Record name | o-(Trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-trifluoromethylaniline appears as a colorless liquid with a fishlike odor. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals. | |

| Record name | 2-TRIFLUOROMETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4704 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS RN |

88-17-5 | |

| Record name | 2-TRIFLUOROMETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4704 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-(Trifluoromethyl)aniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Trifluoromethyl)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminobenzotrifluoride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10336 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 2-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | o-(Trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,α-trifluoro-o-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.642 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(TRIFLUOROMETHYL)ANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1R59842CE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2-(trifluoromethyl)aniline?

A1: The molecular formula of 2-(trifluoromethyl)aniline is C₇H₆F₃N, and its molecular weight is 177.12 g/mol.

Q2: Are there any efficient synthetic processes for 2-(trifluoromethyl)aniline derivatives?

A2: Yes, research highlights a coordinating activation strategy for synthesizing 2-(trifluoromethyl)aniline derivatives. This method exhibits good reactivity, yielding products in moderate to good yields, with the directing group recoverable in excellent yield. [] Additionally, a study describes an efficient synthesis of 4-chloro-2-(trifluoromethyl)aniline using hydrochloric acid-hydrogen peroxide for chlorination and cupric chloride as a catalyst. []

Q3: What spectroscopic data is available for 2-(trifluoromethyl)aniline?

A3: Studies provide insights into the vibrational spectroscopic characteristics of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline. [] Additionally, research explores the vibrational spectroscopic properties, first-order hyperpolarizability, and HOMO-LUMO analysis of 4-chloro-2-(trifluoromethyl)aniline using DFT calculations. []

Q4: How does the trifluoromethyl group in 2-(trifluoromethyl)aniline influence its reactivity?

A4: The trifluoromethyl group in 2-(trifluoromethyl)aniline can act as a novel synthon for substituted vinyl functions. [] This allows for the synthesis of 2-(substituted 1-alkenyl)anilines by reacting 2-(trifluoromethyl)aniline with alkyl Grignard reagents. []

Q5: Can 2-(trifluoromethyl)aniline be used to synthesize heterocyclic compounds?

A5: Yes, 2-(trifluoromethyl)aniline is a valuable precursor for synthesizing various heterocycles. It reacts with dilithio derivatives of oximes to yield 5-(2-aminophenyl)isoxazoles. [] Additionally, it can form substituted pyrazoles upon reaction with 3-pentanone hydrazone. [] Researchers also used it in multi-step reactions to synthesize 5-[(prop-2-en-1-yl)sulfanyl]-1-[2-(trifluoromethyl)phenyl]-1H-tetrazole. []

Q6: Can 2-(trifluoromethyl)aniline undergo cyclization reactions?

A6: Yes, under specific conditions, 2-(trifluoromethyl)aniline derivatives can undergo cyclization. Research demonstrates the base-mediated cyclization of ketimines derived from 2-(trifluoromethyl)aniline, leading to the formation of 2-arylquinolines. This unusual reaction involves the trifluoromethyl group and offers an efficient pathway to these heterocyclic systems. [, ]

Q7: Are there any unique rearrangements associated with 2-(trifluoromethyl)aniline derivatives?

A7: Interestingly, N-(trifluoromethyl)anthraniloyl fluoride, a derivative of 2-(trifluoromethyl)aniline, can undergo rearrangement to form 2-(trifluoromethyl)aniline. Kinetic and mechanistic studies provide insights into this transformation. []

Q8: Does 2-(trifluoromethyl)aniline have any applications in catalysis?

A8: While 2-(trifluoromethyl)aniline itself might not act as a catalyst, its derivatives show promise in this area. For instance, new aminomethyldiphosphine-Pd(II) complexes synthesized from 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline demonstrate catalytic activity in Suzuki cross-coupling reactions. These complexes efficiently catalyze the coupling of aryl chlorides and bromides with activated and deactivated aryl boronic acids. []

Q9: Does 2-(trifluoromethyl)aniline have any applications in medicinal chemistry?

A9: A 4-nitro-2-(trifluoromethyl)aniline derivative, functioning as a nitric oxide (NO) photodonor, has been conjugated with 2'-deoxyadenosine and urso- and cheno-deoxycholic acid derivatives. [] These bioconjugates, designed for potential anticancer activity, showcase the possibility of utilizing 2-(trifluoromethyl)aniline derivatives in medicinal chemistry.

Q10: Are there any known biological activities associated with 2-(trifluoromethyl)aniline derivatives?

A10: Research highlights the synthesis and in vitro pharmacological evaluation of syn-huprines, 12-amino-6,7,8,11-tetrahydro-7,11-methanocycloocta[b]quinoline derivatives, obtained from 2-(trifluoromethyl)aniline. While these compounds demonstrated slightly lower inhibitory activity against bovine or human acetylcholinesterase compared to their anti-derivatives, molecular modeling simulations provided insights into the differences in their activity. []

Q11: Is there any information about the environmental impact of 2-(trifluoromethyl)aniline?

A11: While the provided research doesn't directly address the environmental fate or ecotoxicological effects of 2-(trifluoromethyl)aniline, one study identifies it in river water during a non-target screening analysis. [] This highlights the importance of further investigation into its presence and potential impact on the environment.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,10-Dihydro-5-methyl-11H-dibenzo[b,e][1,4]diazepin-11-one](/img/structure/B126203.png)

![(3R,4S)-1-(4-Fluorophenyl)-4-(4-hydroxyphenyl)-3-[(3S)-3-hydroxy-3-(2,3,5,6-tetradeuterio-4-fluorophenyl)propyl]azetidin-2-one](/img/structure/B126205.png)